molecular formula C15H21NO2 B254938 N-(2-butoxyphenyl)-3-methyl-2-butenamide

N-(2-butoxyphenyl)-3-methyl-2-butenamide

Cat. No. B254938
M. Wt: 247.33 g/mol
InChI Key: MJWGRHPCAHJZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butoxyphenyl)-3-methyl-2-butenamide, also known as Flufenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in 1963 and has been extensively studied for its therapeutic potential in various diseases. Flufenamic acid is a potent inhibitor of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation.

Mechanism of Action

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, flufenamic acid reduces inflammation and pain, and may also have antipyretic effects.
Biochemical and physiological effects:
N-(2-butoxyphenyl)-3-methyl-2-butenamide acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenases, lipoxygenases, and phospholipases. It has also been shown to affect ion channels, such as the TRPM7 ion channel, which is involved in magnesium homeostasis. In addition, flufenamic acid has been shown to affect various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.

Advantages and Limitations for Lab Experiments

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid is a widely used tool compound in scientific research, due to its potent inhibitory effects on cyclooxygenases and its wide range of pharmacological effects. However, it also has some limitations, such as its potential to interact with other enzymes and signaling pathways, which may complicate the interpretation of experimental results. Moreover, its solubility and stability properties may limit its use in certain experimental settings.

Future Directions

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid has a wide range of potential therapeutic applications, and further research is needed to explore its full therapeutic potential. Some of the future directions for research on flufenamic acid include:
1. Investigating its potential as a therapeutic agent for cancer, inflammatory disorders, and cardiovascular diseases.
2. Exploring its effects on ion channels and other signaling pathways, and their potential therapeutic implications.
3. Developing new analogs of flufenamic acid with improved pharmacological properties and selectivity.
4. Investigating its potential as a tool compound for studying the role of prostaglandins and other lipid mediators in various physiological and pathological processes.
In conclusion, N-(2-butoxyphenyl)-3-methyl-2-butenamide acid is a potent inhibitor of cyclooxygenase enzymes that has been extensively studied for its potential therapeutic applications in various diseases. It has a wide range of pharmacological effects and has been used as a tool compound in scientific research. Further research is needed to explore its full therapeutic potential and to develop new analogs with improved pharmacological properties.

Synthesis Methods

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid can be synthesized by the reaction of 2-butoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with thionyl chloride and then with potassium carbonate. The final product is obtained by the reaction of the intermediate with 3-methyl-2-butenal.

Scientific Research Applications

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, flufenamic acid has been found to be effective in reducing inflammation and pain in various animal models of inflammatory disorders, such as arthritis and colitis. Moreover, it has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of ischemic heart disease.

properties

Product Name

N-(2-butoxyphenyl)-3-methyl-2-butenamide

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(2-butoxyphenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C15H21NO2/c1-4-5-10-18-14-9-7-6-8-13(14)16-15(17)11-12(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,17)

InChI Key

MJWGRHPCAHJZBS-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C

Origin of Product

United States

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